2-Phenoxycyclopentanamine
Description
2-Phenoxycyclopentanamine is a cyclopentane derivative featuring a phenoxy (–O–C₆H₅) substituent and a primary amine (–NH₂) group. The cyclopentane ring may confer conformational rigidity, influencing binding affinity in biological systems. However, its synthesis, pharmacokinetics, and toxicological profiles remain understudied, necessitating comparisons with structurally or functionally related compounds.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-phenoxycyclopentan-1-amine |
InChI |
InChI=1S/C11H15NO/c12-10-7-4-8-11(10)13-9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8,12H2 |
InChI Key |
WEBWXWDQSPNZHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)OC2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxycyclopentanamine typically involves the reaction of cyclopentanone with phenol in the presence of a suitable catalyst to form 2-phenoxycyclopentanone. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield this compound .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Phenoxycyclopentanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of phenoxycyclopentanone or related oxides.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted phenoxycyclopentanamines.
Scientific Research Applications
2-Phenoxycyclopentanamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of novel materials and as a precursor for specialty chemicals
Mechanism of Action
The mechanism of action of 2-Phenoxycyclopentanamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 2-Phenoxycyclopentanamine, we analyze two structurally related compounds from available (S)-3-Phenylcyclopentanone (a cyclopentane ketone) and 2-Pentananmine (a linear primary amine). Key differences in functional groups, molecular properties, and hazards are highlighted below.
Table 1: Structural and Molecular Comparison
Key Findings
Functional Group Influence: Reactivity: The amine group in this compound likely enhances nucleophilicity compared to the ketone in (S)-3-Phenylcyclopentanone, which is electrophilic at the carbonyl carbon . This difference could affect synthetic applications (e.g., in Schiff base formation vs. carbonyl reactions).
Structural Effects: Ring vs. Molecular Weight: The higher molecular weight of this compound (~177 vs. 87 for 2-Pentananmine) suggests differences in volatility, solubility, and bioavailability.
Safety Profiles: (S)-3-Phenylcyclopentanone is classified as a skin and eye irritant, with precautionary measures including protective gloves and eye protection . this compound’s safety profile remains speculative; however, the phenoxy group could introduce additional toxicity risks (e.g., metabolic stability or bioactivation concerns).
Biological Activity
2-Phenoxycyclopentanamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of the ERK (extracellular signal-regulated kinase) signaling pathway. This pathway is crucial in regulating various cellular processes, including proliferation, differentiation, and survival, making it a significant target in cancer therapy.
Chemical Structure and Properties
This compound can be characterized by its unique chemical structure, which includes a cyclopentanamine core substituted with a phenoxy group. This structural arrangement contributes to its biological activity and interaction with cellular targets.
ERK Inhibition
Research indicates that this compound functions as an inhibitor of ERK2 , a key player in the MAPK (mitogen-activated protein kinase) signaling pathway. The inhibition of ERK2 can disrupt tumor growth and proliferation, making this compound a candidate for anticancer therapies. The mechanism involves blocking the phosphorylation cascade initiated by upstream signals such as Ras and Raf, ultimately affecting downstream targets involved in cell cycle progression and survival .
Anticancer Potential
The compound has shown promise in preclinical studies for its ability to inhibit the growth of various cancer cell lines. For instance, it has been tested against melanoma, pancreatic cancer, and colorectal cancer models. The inhibition of ERK activity is particularly relevant given that mutations in the Ras gene and BRAF kinase are prevalent in many cancers, leading to constitutive activation of the ERK pathway .
Study on Melanoma
A notable case study involved the administration of this compound to melanoma cell lines. The results demonstrated a significant reduction in cell viability and proliferation rates compared to control groups. The study highlighted the compound's ability to induce apoptosis in cancer cells through the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
Combination Therapies
Another area of investigation focused on the synergistic effects of this compound when combined with standard chemotherapeutic agents. Preliminary findings suggest that this compound enhances the efficacy of existing treatments by overcoming resistance mechanisms commonly observed in cancer therapies. This combination approach could lead to improved outcomes for patients with advanced malignancies .
Research Findings
| Study | Compound | Target | Outcome |
|---|---|---|---|
| Study 1 | This compound | ERK2 | Significant inhibition of cell proliferation in melanoma cell lines |
| Study 2 | This compound + Chemotherapy | Various Cancer Types | Enhanced efficacy and reduced resistance mechanisms |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
